molecular formula C14H9BrCl2O2 B2404939 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde CAS No. 428497-04-5

5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B2404939
CAS No.: 428497-04-5
M. Wt: 360.03
InChI Key: ZXPMLWRBZQTARS-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C14H9BrCl2O2. It is known for its unique structure, which includes a bromine atom, two chlorine atoms, and a benzaldehyde group. This compound is used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

5-bromo-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2O2/c15-11-2-4-14(10(5-11)7-18)19-8-9-1-3-12(16)6-13(9)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPMLWRBZQTARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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